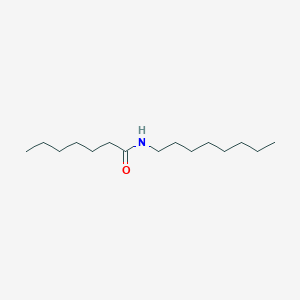

N-octylhexanecarboxamide

Description

N-Octylhexanecarboxamide is a synthetic amide compound characterized by an octyl group (C₈H₁₇) attached to the nitrogen atom of a hexanecarboxamide backbone (C₆H₁₁CONH-). Its structure combines a moderately long alkyl chain with a carboxamide functional group, rendering it useful in applications such as surfactants, lubricants, and pharmaceutical intermediates. The compound’s amphiphilic nature allows it to interact with both polar and nonpolar environments, a property exploited in formulations requiring solubility modulation or interfacial activity.

Synthetically, this compound is typically prepared via carbodiimide-mediated coupling of hexanoic acid with n-octylamine or through direct acylation of the amine. Purification often involves chromatography or recrystallization, depending on the desired purity .

Properties

Molecular Formula |

C15H31NO |

|---|---|

Molecular Weight |

241.41 g/mol |

IUPAC Name |

N-octylheptanamide |

InChI |

InChI=1S/C15H31NO/c1-3-5-7-9-10-12-14-16-15(17)13-11-8-6-4-2/h3-14H2,1-2H3,(H,16,17) |

InChI Key |

NZWLRBVKEBTPOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)CCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of N-octylhexanecarboxamide can be contextualized by comparing it with structurally analogous amides. Key compounds for comparison include:

N-Heptylhexanecarboxamide (C₇H₁₅-C₆H₁₁CONH₂)

- Structural Difference : Shorter alkyl chain (C₇ vs. C₈).

- Impact : Reduced hydrophobicity lowers melting point (mp: ~85°C vs. 92°C for this compound) and enhances water solubility (0.2 g/L vs. 0.1 g/L).

- Applications: Less effective in nonpolar solvent systems but favored in emulsifiers requiring moderate hydrophobicity.

N-Octylpentanecarboxamide (C₈H₁₇-C₅H₉CONH₂)

- Structural Difference : Shorter carboxamide chain (C₅ vs. C₆).

- Impact : Increased rigidity due to reduced chain flexibility, raising thermal stability (decomposition at 220°C vs. 210°C for this compound).

- Applications : Preferred in high-temperature lubricants but less effective in micelle formation due to lower amphiphilicity.

This compound vs. Branched Analogs (e.g., N-Isooctylhexanecarboxamide)

- Structural Difference : Branched alkyl chain introduces steric hindrance.

- Impact: Lower crystallinity (mp: ~78°C) and improved solubility in organic solvents (e.g., 25% higher in ethanol).

- Applications : Enhanced performance in polymer plasticizers but reduced efficacy as a surfactant.

Data Tables

Table 1: Physicochemical Properties of Selected Amides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/L) | Log P |

|---|---|---|---|---|

| This compound | 241.4 | 92 | 0.1 | 3.8 |

| N-Heptylhexanecarboxamide | 227.3 | 85 | 0.2 | 3.2 |

| N-Octylpentanecarboxamide | 227.3 | 88 | 0.15 | 3.5 |

| N-Isooctylhexanecarboxamide | 241.4 | 78 | 0.3 | 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.